molecular formula C12H6N2 B12865946 8-Ethynylquinoline-7-carbonitrile

8-Ethynylquinoline-7-carbonitrile

Cat. No.: B12865946
M. Wt: 178.19 g/mol
InChI Key: LZKKIHMNRJLBNQ-UHFFFAOYSA-N
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Description

8-Ethynylquinoline-7-carbonitrile is a quinoline-based heterocyclic compound featuring an ethynyl group at the 8-position and a nitrile group at the 7-position.

Properties

Molecular Formula

C12H6N2

Molecular Weight

178.19 g/mol

IUPAC Name

8-ethynylquinoline-7-carbonitrile

InChI

InChI=1S/C12H6N2/c1-2-11-10(8-13)6-5-9-4-3-7-14-12(9)11/h1,3-7H

InChI Key

LZKKIHMNRJLBNQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC2=C1N=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline-7-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.

    Ethynylation: The introduction of the ethynyl group at the 8th position is achieved through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst and a copper co-catalyst in the presence of an appropriate base.

Industrial Production Methods: Industrial production of 8-Ethynylquinoline-7-carbonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Ethynylquinoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Ethynylquinoline-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethynylquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, transcription, and signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinoline Carbonitrile Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 8-Ethynylquinoline-7-carbonitrile and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
8-Ethynylquinoline-7-carbonitrile 8-ethynyl, 7-CN C₁₂H₇N₂ 179.2 (estimated) Hypothesized applications in optoelectronics due to ethynyl π-conjugation; limited toxicity/safety data available (analogous to ) .
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile 4-Cl, 7-OEt, 6-NO₂, 3-CN C₁₂H₈ClN₃O₃ 283.7 Versatile R&D applications; nitro group enhances reactivity in electrophilic substitutions .
3-Chloro-7-(propylamino)quinoline-8-carbonitrile 3-Cl, 7-NHPr, 8-CN C₁₃H₁₂ClN₃ 253.7 Potential kinase inhibitor scaffold; amino and chloro groups influence solubility and binding affinity .
3-Chloro-7-(pentylamino)quinoline-8-carbonitrile 3-Cl, 7-NHPentyl, 8-CN C₁₅H₁₆ClN₃ 273.8 Higher lipophilicity (predicted density: 1.20 g/cm³) compared to shorter-chain analogs; possible use in hydrophobic drug delivery .
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile 4-Cl, 7-OH, 6-OMe, 3-CN C₁₁H₆ClN₂O₂ 247.6 Hydroxy and methoxy groups enhance hydrogen-bonding capacity; structural similarity (0.82) to antimalarial quinolines .

Structural and Functional Insights

  • Nitrile groups at the 7- or 8-position enhance dipole interactions, critical for binding in enzyme inhibition (e.g., kinase targets) . Chloro substituents (e.g., 3-Cl or 4-Cl) improve metabolic stability but may reduce solubility, as seen in analogs like 3-Chloro-7-(propylamino)quinoline-8-carbonitrile .
  • Toxicity and Safety: Limited data exist for 8-Ethynylquinoline-7-carbonitrile, but analogs like 7-(2-ethoxyethoxy)quinoline emphasize the need for cautious handling due to uncharacterized chronic toxicity .

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